1-ethyl-2-methyl-4-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methyl-4-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 1-ethyl-2-methyl-4-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving thiosemicarbazide and an appropriate carbonyl compound.
Functional Group Modifications:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Ethyl-2-methyl-4-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinoline and thiadiazole rings. Common reagents include halides and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted quinoline and thiadiazole derivatives.
Scientific Research Applications
1-Ethyl-2-methyl-4-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the quinoline and thiadiazole rings contributes to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, including dyes and pigments, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-4-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the death of cancer cells. Additionally, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Comparison with Similar Compounds
1-Ethyl-2-methyl-4-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their functional groups and overall structure.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole, which have been studied for their antimicrobial and anticancer properties, share the thiadiazole ring but differ in their additional substituents.
Properties
IUPAC Name |
1-ethyl-2-methyl-4-oxo-N-(1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-19-9(2)6-13(20)11-7-10(4-5-12(11)19)14(21)17-15-18-16-8-22-15/h4-8H,3H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMVUNZJYSIOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.